N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a unique structure that includes a pyridine ring, an indole moiety, and a carboxamide group, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the pyridine and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carboxamide group can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity . The indole moiety also plays a crucial role in binding to aromatic residues within the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole core but lacks the pyridine and hexahydrocyclohepta[b] moieties.
N-(2-pyridyl)indole-2-carboxamide: Similar structure but without the hexahydrocyclohepta[b] ring.
Uniqueness
N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is unique due to its combination of the indole, pyridine, and hexahydrocyclohepta[b] rings, which confer distinct chemical and biological properties . This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O/c25-21(23-13-11-16-6-4-5-12-22-16)15-9-10-20-18(14-15)17-7-2-1-3-8-19(17)24-20/h4-6,9-10,12,14,24H,1-3,7-8,11,13H2,(H,23,25) |
InChI Key |
FNTYXDQAKUKKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.